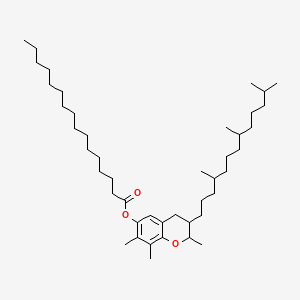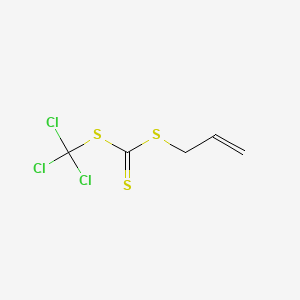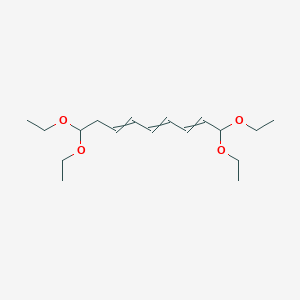
1,1,9,9-Tetraethoxynona-2,4,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,9,9-Tetraethoxynona-2,4,6-triene is an organic compound characterized by its unique structure, which includes multiple ethoxy groups and conjugated double bonds.
Métodos De Preparación
The synthesis of 1,1,9,9-Tetraethoxynona-2,4,6-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethoxy-substituted alkenes and alkynes, which undergo a series of addition and elimination reactions to form the desired product. Industrial production methods may involve catalytic processes to enhance yield and selectivity .
Análisis De Reacciones Químicas
1,1,9,9-Tetraethoxynona-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different substituted products.
Aplicaciones Científicas De Investigación
1,1,9,9-Tetraethoxynona-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,1,9,9-Tetraethoxynona-2,4,6-triene involves its interaction with molecular targets through its conjugated double bonds and ethoxy groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
1,1,9,9-Tetraethoxynona-2,4,6-triene can be compared with other similar compounds, such as:
Cyclooctatetraene: Another conjugated polyene, but with a different ring structure and reactivity.
Cycloheptatriene: A smaller ring system with similar conjugated double bonds but different chemical properties.
Cyclopentadiene: A five-membered ring with conjugated double bonds, often used in the synthesis of more complex aromatic compounds.
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
63255-16-3 |
|---|---|
Fórmula molecular |
C17H30O4 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1,1,9,9-tetraethoxynona-2,4,6-triene |
InChI |
InChI=1S/C17H30O4/c1-5-18-16(19-6-2)14-12-10-9-11-13-15-17(20-7-3)21-8-4/h9-14,16-17H,5-8,15H2,1-4H3 |
Clave InChI |
NFMAWWYAWGPDCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC=CC=CC=CC(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



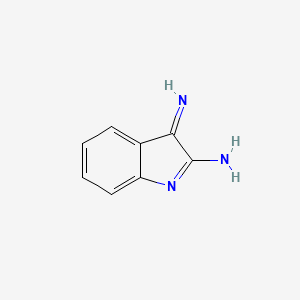
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
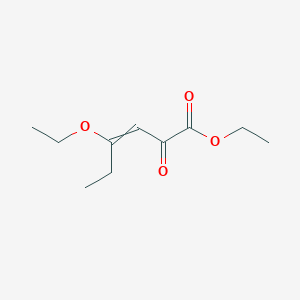
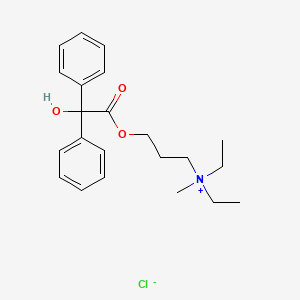

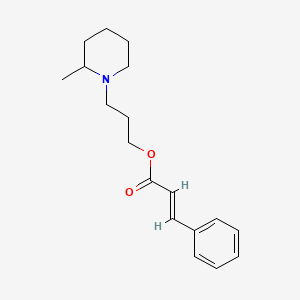

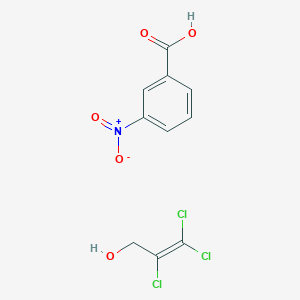
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)
